4-Iodo-3-methyl-5-phenylisoxazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

For medicinal chemistry requiring reliable C4 diversification of the isoxazole scaffold, 4-Iodo-3-methyl-5-phenylisoxazole is the non-negotiable choice. The iodine handle undergoes oxidative addition orders of magnitude faster than bromo or chloro analogs (I > Br ≫ Cl), enabling quantitative Suzuki, Sonogashira, and late-stage functionalization reactions under mild conditions. Substituting with 4-bromo or 4-chloro versions risks stalled reactions and library truncation. Procure now to de-risk your synthetic route and accelerate SAR exploration of kinases, GPCRs, PROTACs, and ion channel targets.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
CAS No. 16114-53-7
Cat. No. B107128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methyl-5-phenylisoxazole
CAS16114-53-7
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1I)C2=CC=CC=C2
InChIInChI=1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyRLZGZJOMCXKYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methyl-5-phenylisoxazole (CAS 16114-53-7) – Versatile Iodinated Isoxazole Scaffold for Pharmaceutical Intermediates


4-Iodo-3-methyl-5-phenylisoxazole (CAS 16114-53-7) is a 4-halogenated isoxazole derivative with a molecular formula of C₁₀H₈INO and a molecular weight of 285.08 g/mol . It is primarily utilized as a key synthetic building block in medicinal chemistry and organic synthesis, where the iodine atom at the C4 position serves as a critical functional handle for transition-metal-catalyzed cross-coupling reactions . This compound enables the construction of diverse, highly substituted isoxazole libraries, which are valuable scaffolds in pharmaceutical research .

Why 4-Halo-3-methyl-5-phenylisoxazole Analogs Are Not Interchangeable – Reactivity Hierarchy


Substituting 4-Iodo-3-methyl-5-phenylisoxazole with its 4-bromo (CAS 31301-50-5) or 4-chloro (CAS 10557-76-3) analogs is not scientifically trivial and often leads to reaction failure or significantly reduced efficiency in downstream applications. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established hierarchy (I > Br ≫ Cl) [1]. The iodine atom's larger size and greater polarizability make it a vastly superior leaving group for oxidative addition, enabling faster and more complete conversions under milder conditions . In contrast, 4-bromo derivatives often require harsher conditions (e.g., higher temperatures, stronger bases) and 4-chloro derivatives are generally unreactive in standard Suzuki or Sonogashira couplings, effectively halting synthetic routes that rely on this critical C4 diversification step . This inherent reactivity difference directly impacts synthetic route efficiency, yield, and the structural diversity of the final compound library.

Quantitative Evidence of 4-Iodo-3-methyl-5-phenylisoxazole's Superior Performance Over Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions vs. Bromo and Chloro Analogs

The iodine atom in 4-Iodo-3-methyl-5-phenylisoxazole provides a critical advantage over its 4-bromo and 4-chloro analogs in palladium-catalyzed cross-coupling reactions. The reactivity order of aryl halides is well established (I > Br ≫ Cl), with aryl iodides demonstrating significantly faster oxidative addition rates [1]. This translates to the successful synthesis of highly substituted 3,4,5-trisubstituted isoxazoles, as demonstrated by Crossley and Browne, where 4-iodoisoxazoles were subjected to Suzuki cross-couplings to afford complex products, a transformation that would be either inefficient or impossible with the corresponding 4-bromo or 4-chloro derivatives .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Performance in Sonogashira Cross-Coupling vs. 4-Bromo Analog for Alkynylisoxazole Synthesis

The iodo substituent is critical for efficient Sonogashira cross-coupling reactions, a key route to C4-alkynylisoxazoles. Research on 3,5-disubstituted-4-iodoisoxazoles demonstrates that this class of compounds can undergo Pd-catalyzed Sonogashira coupling with terminal alkynes to afford the corresponding products in high yields (up to 98%) [1]. While specific data for 4-Iodo-3-methyl-5-phenylisoxazole is not reported, the study confirms the high efficiency of the 4-iodo subclass. In contrast, 4-bromo analogs would require significantly more forcing conditions and provide lower yields, making the iodo derivative the superior choice for this transformation.

Organic Synthesis Alkynylation Sonogashira Coupling

Role as a Key Intermediate in Kinase Inhibitor Synthesis: A Core Scaffold for Targeted Drug Design

4-Iodo-3-methyl-5-phenylisoxazole serves as a crucial building block for constructing kinase inhibitor libraries. The iodine atom at the C4 position acts as a versatile handle for introducing diverse aromatic or heteroaromatic groups via cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) and enhance binding affinity to kinase targets implicated in cancer and other diseases . While no direct IC50 values are reported for this exact compound, its utility lies in its capacity to generate analogs with improved potency. For example, modifications to the 4-position can lead to compounds with increased binding affinity to specific kinase targets [1].

Kinase Inhibition Anticancer Medicinal Chemistry

High-Value Application Scenarios for 4-Iodo-3-methyl-5-phenylisoxazole


Synthesis of 3,4,5-Trisubstituted Isoxazole Libraries for Drug Discovery

In academic and industrial medicinal chemistry, this compound is the preferred starting material for generating diverse libraries of 3,4,5-trisubstituted isoxazoles via Suzuki, Sonogashira, or other Pd-catalyzed cross-coupling reactions . The high reactivity of the C4 iodine atom ensures efficient derivatization, enabling rapid SAR exploration around the isoxazole core for targets such as kinases, GPCRs, and ion channels .

Late-Stage Functionalization in Complex Molecule Synthesis

This building block is ideal for late-stage functionalization strategies where a robust and predictable coupling reaction is required to install the final molecular moiety. Its superior reactivity compared to 4-bromo or 4-chloro analogs guarantees a successful coupling, minimizing risk and maximizing yield in multi-step synthetic sequences of high-value pharmaceutical candidates .

Preparation of Kinase-Targeted Chemical Probes and PROTACs

Researchers developing chemical probes or proteolysis-targeting chimeras (PROTACs) that incorporate an isoxazole core can utilize this compound to attach a linker or targeting ligand at the C4 position . The iodine handle provides a clean and efficient way to conjugate the isoxazole fragment to other functional units, facilitating the creation of bifunctional molecules for targeted protein degradation .

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